molecular formula C5H9NO B13544802 (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

Cat. No.: B13544802
M. Wt: 99.13 g/mol
InChI Key: XXYHSNJHVRBNDW-RFZPGFLSSA-N
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Description

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane is a bicyclic compound that features both oxygen and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for (1R,5R)-2-Oxa-6-azabicyclo[32

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane is unique due to its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C5H9NO/c1-2-7-5-3-6-4(1)5/h4-6H,1-3H2/t4-,5-/m1/s1

InChI Key

XXYHSNJHVRBNDW-RFZPGFLSSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1NC2

Canonical SMILES

C1COC2C1NC2

Origin of Product

United States

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